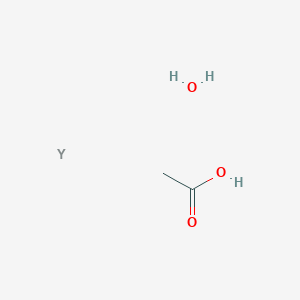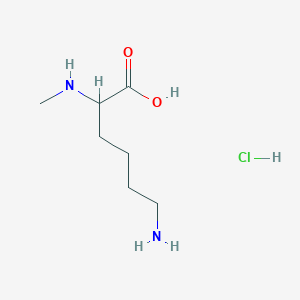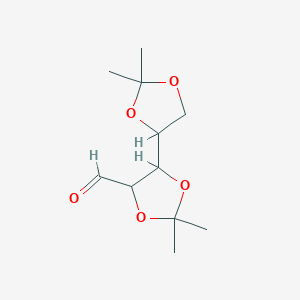
Acetic acid, yttrium(3+) salt, monohydrate (9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, yttrium(3+) salt, monohydrate (9CI) is a chemical compound with the molecular formula C6H9O6Y. It is also known as yttrium(III) acetate monohydrate. This compound is a white, crystalline salt that is soluble in water and mineral acids. It is commonly used in the synthesis of various yttrium compounds, including yttrium oxides and fluorides .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, yttrium(3+) salt, monohydrate typically involves the reaction of yttrium oxide (Y2O3) or yttrium hydroxide (Y(OH)3) with acetic acid (CH3COOH). The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Y2O3+6CH3COOH→2Y(CH3COO)3+3H2O
The reaction mixture is then allowed to crystallize, and the resulting crystals are collected and dried to obtain the monohydrate form of yttrium(III) acetate .
Industrial Production Methods
In industrial settings, the production of yttrium(III) acetate monohydrate involves similar synthetic routes but on a larger scale. The process typically includes the use of high-purity yttrium oxide and acetic acid, followed by crystallization and purification steps to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid, yttrium(3+) salt, monohydrate undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water to form yttrium hydroxide and acetic acid.
Complexation: It can form complexes with various ligands, such as ethylenediaminetetraacetic acid (EDTA) and other chelating agents.
Thermal Decomposition: Upon heating, it decomposes to form yttrium oxide and acetic acid.
Common Reagents and Conditions
Hydrolysis: Water is the primary reagent, and the reaction is typically carried out at room temperature.
Complexation: Chelating agents like EDTA are used, and the reaction conditions vary depending on the specific ligand.
Thermal Decomposition: The compound is heated to temperatures around 350°C to induce decomposition.
Major Products Formed
Hydrolysis: Yttrium hydroxide and acetic acid.
Complexation: Various yttrium-ligand complexes.
Thermal Decomposition: Yttrium oxide and acetic acid.
Wissenschaftliche Forschungsanwendungen
Acetic acid, yttrium(3+) salt, monohydrate has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of yttrium-based compounds, such as yttrium oxides and fluorides.
Biology: Yttrium compounds are used in biological research, particularly in the study of rare earth elements and their interactions with biological systems.
Medicine: Yttrium-based compounds, including yttrium acetate, are used in medical imaging and cancer treatment.
Wirkmechanismus
The mechanism of action of acetic acid, yttrium(3+) salt, monohydrate involves its ability to form complexes with various ligands and its thermal decomposition properties. The yttrium ion (Y3+) can interact with different molecular targets, including biological molecules and other chemical species. The pathways involved in these interactions depend on the specific application and the nature of the ligands or reactants involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Yttrium(III) chloride (YCl3): Another yttrium compound used in similar applications, such as the synthesis of yttrium-based materials.
Yttrium(III) nitrate (Y(NO3)3): Used in the preparation of yttrium oxides and other yttrium compounds.
Yttrium(III) sulfate (Y2(SO4)3): Employed in various chemical processes and materials science.
Uniqueness
Acetic acid, yttrium(3+) salt, monohydrate is unique due to its solubility in water and mineral acids, as well as its low thermal decomposition temperature. These properties make it particularly useful for hydrothermal reactions and co-precipitation processes before calcination. Additionally, its ability to form complexes with various ligands adds to its versatility in scientific research and industrial applications .
Eigenschaften
Molekularformel |
C2H6O3Y |
|---|---|
Molekulargewicht |
166.97 g/mol |
IUPAC-Name |
acetic acid;yttrium;hydrate |
InChI |
InChI=1S/C2H4O2.H2O.Y/c1-2(3)4;;/h1H3,(H,3,4);1H2; |
InChI-Schlüssel |
OWFYYGFAEVBVPF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.O.[Y] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![11-hydroxy-4,4,8,10,14-pentamethyl-17-(4,5,6-trihydroxy-6-methylheptan-2-yl)-2,5,6,7,9,11,12,15-octahydro-1H-cyclopenta[a]phenanthrene-3,16-dione](/img/structure/B12321788.png)

![6-(3-Hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid](/img/structure/B12321796.png)

![3-(4-hydroxyphenyl)-9-methoxy-4a,5,6,10b-tetrahydro-3H-benzo[f]chromen-8-ol](/img/structure/B12321811.png)

![4,9-dihydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione](/img/structure/B12321821.png)
![[Mn(TPP)]2O](/img/structure/B12321823.png)





